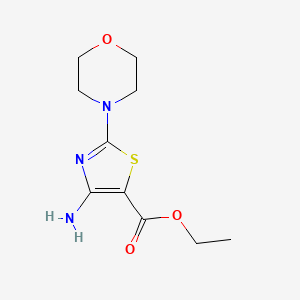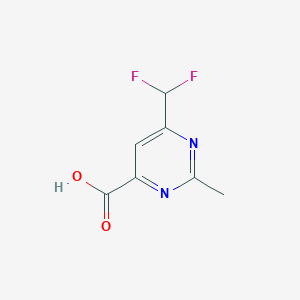
methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of functional groups such as benzyloxy and chloropyrimidine in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-hydroxy-6-chloropyrimidine-4-carboxylic acid and benzyl alcohol.
Esterification: The carboxylic acid group of 5-hydroxy-6-chloropyrimidine-4-carboxylic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-hydroxy-6-chloropyrimidine-4-carboxylate.
Benzylation: The hydroxyl group of the intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Benzaldehyde.
Reduction: Benzyl alcohol.
Hydrolysis: 5-(benzyloxy)-6-chloropyrimidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary based on the specific enzyme or receptor it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(benzyloxy)-4-chloropyrimidine-6-carboxylate: Similar structure but with different positions of the chlorine and carboxylate groups.
Methyl 5-(benzyloxy)-6-bromopyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 5-(benzyloxy)-6-fluoropyrimidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is unique due to the specific positioning of the benzyloxy and chlorine groups on the pyrimidine ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted synthesis and research applications.
Propiedades
IUPAC Name |
methyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-13(17)10-11(12(14)16-8-15-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGFLZSVEQWMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)





![3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid](/img/structure/B6416735.png)

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)
![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)

